(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate
CAS No.: 1517-82-4
Cat. No.: VC0104972
Molecular Formula: C17H26O2S
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1517-82-4 |
---|---|
Molecular Formula | C17H26O2S |
Molecular Weight | 294.5 g/mol |
IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate |
Standard InChI | InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3 |
Standard InChI Key | NQICGNSARVCSGJ-UHFFFAOYSA-N |
SMILES | CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Canonical SMILES | CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Introduction
Chemical Structure and Properties
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate possesses a distinctive molecular structure that contributes to its chemical behavior and applications. The compound's stereochemistry plays a crucial role in its reactivity and selectivity in chemical reactions.
Molecular Identification
The compound's structural identity can be characterized through several chemical identifiers as presented in Table 1.
Property | Value |
---|---|
IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate |
Molecular Formula | C₁₇H₂₆O₂S |
Molecular Weight | 294.5 g/mol |
CAS Number | 1517-82-4 |
InChI | InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3 |
InChI Key | NQICGNSARVCSGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
The molecular structure consists of a cyclohexyl ring substituted with isopropyl and methyl groups, connected to a 4-methylbenzenesulfinate moiety through an oxygen atom. The specific stereochemistry at the chiral centers contributes significantly to the compound's chemical behavior and applications in asymmetric synthesis.
Physical and Chemical Properties
The physical state of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is typically a crystalline solid. Its stereochemistry influences its physical properties, including solubility, melting point, and optical rotation. The compound contains a sulfinyl group (S=O) that serves as an important reactive center, allowing it to participate in various chemical transformations.
The sulfinate functional group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to another oxygen atom that connects to the cyclohexyl ring. This arrangement creates a chiral center at the sulfur atom, contributing to the compound's stereochemical properties and its utility in stereoselective reactions.
Synthesis and Preparation Methods
The preparation of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves carefully controlled reaction conditions to ensure high stereoselectivity and yield. Several synthetic routes have been developed, each with specific advantages depending on the required scale and purity.
Laboratory Synthesis
The most common laboratory synthesis involves the reaction of (1S)-2-Isopropyl-5-methylcyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a suitable base. This reaction is typically conducted under carefully controlled conditions to ensure stereoselectivity.
The general reaction can be represented as:
(1S)-2-Isopropyl-5-methylcyclohexanol + 4-methylbenzenesulfinyl chloride → (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate + HCl
This reaction is commonly performed in an inert solvent such as dichloromethane at low temperatures (typically -78°C to 0°C) to enhance stereoselectivity. The addition of a base such as triethylamine serves to neutralize the hydrogen chloride byproduct and facilitate the reaction.
Reaction Conditions and Optimization
The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate requires careful control of reaction parameters to achieve high stereoselectivity and yield. The temperature, solvent system, and reaction time significantly influence the outcome of the synthesis. Low-temperature conditions are typically preferred to enhance stereoselectivity, while the choice of base can affect both the rate of reaction and the stereochemical outcome.
Purification typically involves chromatographic techniques, recrystallization, or a combination of both to obtain the pure compound with the desired stereochemistry. The stereochemical purity is often assessed using techniques such as chiral high-performance liquid chromatography (HPLC) or polarimetry.
Chemical Reactions and Reaction Mechanisms
The chemical behavior of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is largely governed by the reactivity of the sulfinyl group, which can participate in various transformations.
Types of Reactions
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can undergo several types of chemical reactions, making it a versatile reagent in organic synthesis:
-
Oxidation Reactions: The sulfinyl group can be oxidized to form a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, resulting in (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate.
-
Reduction Reactions: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfide.
-
Nucleophilic Substitution: The sulfinyl sulfur can undergo nucleophilic substitution reactions with various nucleophiles such as ammonia or primary amines, leading to the formation of sulfonamides or other sulfur-containing derivatives.
Reaction Mechanisms
The mechanisms of these reactions typically involve the nucleophilic attack at the sulfur atom or related centers. For example, in oxidation reactions, the nucleophilic oxygen from the oxidizing agent attacks the sulfur atom, leading to the formation of the sulfonyl group. In reduction reactions, the hydride from the reducing agent attacks the sulfur atom, resulting in the cleavage of the S=O bond.
The stereochemistry of the sulfur center can influence these reactions, often leading to stereoselective transformations. This stereoselectivity makes (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate particularly valuable in asymmetric synthesis.
Applications in Scientific Research
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has numerous applications across different scientific disciplines due to its unique chemical properties and reactivity.
Applications in Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent, particularly in:
-
Chiral Synthesis: The compound acts as a chiral resolving agent, allowing for the separation of racemic mixtures through the formation of diastereomeric pairs. These pairs, unlike enantiomers, possess different physical properties that enable separation techniques like crystallization to isolate the desired enantiomer.
-
Sulfonamide Formation: The compound can be used as a precursor for the synthesis of sulfonamides, which are important structural motifs in pharmaceutical compounds.
-
Asymmetric Catalysis: Derivatives of this compound can be employed in asymmetric catalysis, enabling the stereoselective synthesis of complex organic molecules.
Comparison with Similar Compounds
To fully understand the significance of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate, it is valuable to compare it with structurally related compounds and examine its unique features.
Structural Analogs
Several compounds share structural similarities with (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate, including:
-
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfinate - a diastereomer with different stereochemistry at the sulfur center.
-
(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate - another stereoisomer with applications in organosulfur chemistry.
-
(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfonate - the oxidized form with a sulfonyl group instead of a sulfinyl group.
Unique Features and Advantages
What distinguishes (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate from its structural analogs is its specific stereochemistry, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and in the development of chiral drugs and materials.
The compound's ability to undergo various chemical transformations while maintaining stereochemical integrity makes it a versatile reagent in organic synthesis. Its reactivity at the sulfinyl sulfur allows it to participate in nucleophilic substitution and oxidation-reduction reactions, providing access to a wide range of sulfur-containing compounds with controlled stereochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume